molecular formula C6H14ClNO2 B2839347 (S)-propyl 2-aminopropanoate hydrochloride CAS No. 122774-31-6

(S)-propyl 2-aminopropanoate hydrochloride

Cat. No.: B2839347
CAS No.: 122774-31-6
M. Wt: 167.63
InChI Key: OUVGTEGRZQSNTH-JEDNCBNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-propyl 2-aminopropanoate hydrochloride typically involves the esterification of alanine with isopropanol in the presence of hydrochloric acid. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(S)-propyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-propyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving amino acid metabolism and enzyme kinetics.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-propyl 2-aminopropanoate hydrochloride involves its interaction with biological molecules. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The compound’s ester group allows it to be hydrolyzed by esterases, releasing the active amino acid .

Comparison with Similar Compounds

Similar Compounds

  • L-alanine isopropyl ester hydrochloride
  • Isopropyl L-alaninate hydrochloride
  • Alanine isopropyl ester hydrochloride

Uniqueness

(S)-propyl 2-aminopropanoate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms .

Properties

IUPAC Name

propyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-9-6(8)5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVGTEGRZQSNTH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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